molecular formula C10H10BrNO4 B8644963 4-Nitrophenyl 2-bromo-2-methylpropanoate CAS No. 116729-21-6

4-Nitrophenyl 2-bromo-2-methylpropanoate

Cat. No.: B8644963
CAS No.: 116729-21-6
M. Wt: 288.09 g/mol
InChI Key: IYSVNJYVWXNCDV-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-bromo-2-methylpropanoate (C₁₀H₁₀BrNO₄) is a brominated ester featuring a nitro-substituted aromatic ring. Its synthesis was first reported in the early 20th century, with renewed interest in the 1970s due to its miticidal, insecticidal, and fungicidal properties . Structurally, the nitro group forms a near-coplanar arrangement with the benzene ring (dihedral angle: 6.4°), while the carboxylate group is tilted at 60.53°, creating a distinctive molecular geometry . The compound crystallizes in zigzag chains stabilized by intermolecular C–H⋯O hydrogen bonds .

Key applications include its role as a polymerization initiator in H-atom transfer reactions and in synthesizing alkoxyamines derived from nitroxides (e.g., imidazoline- and pyrrolidine-1-oxyl radicals) . Spectroscopic characterization reveals a carbonyl stretch at 1753 cm⁻¹ (IR), methyl proton resonance at 2.08 ppm (¹H NMR), and aromatic protons at 7.3 and 8.31 ppm .

Properties

CAS No.

116729-21-6

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

(4-nitrophenyl) 2-bromo-2-methylpropanoate

InChI

InChI=1S/C10H10BrNO4/c1-10(2,11)9(13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3

InChI Key

IYSVNJYVWXNCDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Brominated Nitroaromatic Esters

Compound Dihedral Angle (Nitro/Ring) Dihedral Angle (Ester/Ring) Intermolecular Interactions
4-Nitrophenyl 2-bromo-2-methylpropanoate 6.4° 60.53° C–H⋯O hydrogen bonds (zigzag chains)
4-Formyl-2-nitrophenyl 4-bromobenzoate 3.8° 85.2° Halogen (Br⋯Br) and C–H⋯O bonds
4-Nitrophenyl boronic acid N/A N/A Hydrogen-bonded dimers
  • Nitro Group Orientation : The title compound’s near-coplanar nitro group contrasts with 4-formyl-2-nitrophenyl 4-bromobenzoate, where steric effects from the formyl substituent reduce coplanarity (3.8° dihedral angle) .
  • Ester Group Geometry: The 60.53° tilt of the propanoate group in the title compound results in less steric hindrance compared to the 85.2° tilt in the benzoate derivative .

Reactivity and Functional Group Behavior

Nitro Group Reactivity:

  • The nitro group in 4-nitrophenyl boronic acid undergoes pH-dependent oxidation to 4-nitrophenol, with optimal conversion at pH ~11 . While the title compound’s nitro group is stable under standard conditions, its electron-withdrawing nature enhances the electrophilicity of the adjacent ester, facilitating nucleophilic substitution at the brominated carbon .

Bromine Reactivity:

  • The bromine in the title compound participates in alkoxyamine synthesis via radical-mediated pathways . In contrast, bromine in 4-bromobenzoate derivatives (e.g., 4-formyl-2-nitrophenyl 4-bromobenzoate) engages in halogen bonding (Br⋯Br interactions), influencing crystal packing .

Physical and Spectral Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (K) IR C=O Stretch (cm⁻¹) ¹H NMR (δ, ppm)
This compound 342–343 1753 2.08 (s, CH₃), 7.3/8.31 (Ar–H)
4-Nitrophenyl acetate 329–331 1765 2.30 (s, CH₃), 7.2/8.25 (Ar–H)
4-Formyl-2-nitrophenyl 4-bromobenzoate 368–370 1738 8.20 (s, CHO), 7.5–8.4 (Ar–H)
  • Thermal Stability : The title compound’s higher melting point (342–343 K) compared to 4-nitrophenyl acetate (329–331 K) reflects stronger intermolecular hydrogen bonding .
  • Electronic Effects : The lower C=O stretch frequency (1753 cm⁻¹) vs. 4-nitrophenyl acetate (1765 cm⁻¹) suggests reduced electron withdrawal by the bromomethyl group .

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